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molecular formula C13H17N5O4 B014610 2',3'-O-Isopropylideneadenosine CAS No. 362-75-4

2',3'-O-Isopropylideneadenosine

Cat. No. B014610
M. Wt: 307.31 g/mol
InChI Key: LCCLUOXEZAHUNS-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903079B2

Procedure details

Compound 73 (32 gm, 0.1 mol) was added to a well stirred suspension of 2′, 3′-isopropylidene adenosine-5′-carboxylic acid (36.5 gm, 0.11 mol), DCC (24.5 gm, 0.118 mol), N-hydroxy-succinimide (11.87 gm, 0.11 mol) in DMF (200 ml), and was followed by the addition of diisopropyl ethylamine (40 ml, 0.22 mol) at room temperature. The reaction mixture became clear after the addition of diisopropyl ethylamine, and urea started precipitating after some time. The reaction was left at room temperature for 3 days. The white precipitate of urea was filtered and washed thoroughly with DMF. The filtrate was concentrated under vacuum to remove diisopropyl ethylamine, and then treated with acetic acid (2 eq.) to break the DCC complex. Again, the solid was filtered and discarded. The filtrate was concentrated under high vacuum at 60° C., and the residue was purified on the silica gel column using 8% CH3OH—CH2Cl2 to give a of 2′,3′-isopropylidene adenosine protected derivative of compound 130.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
2′, 3′-isopropylidene adenosine-5′-carboxylic acid
Quantity
36.5 g
Type
reactant
Reaction Step Two
Name
Quantity
24.5 g
Type
reactant
Reaction Step Two
Quantity
11.87 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][NH:2]1.C1CCC(N=C=[N:19][CH:20]2CCCCC2)CC1.O[N:27]1[C:31](=O)[CH2:30][CH2:29][C:28]1=[O:33].[CH:34](N(C(C)C)CC)(C)C.[NH2:43][C:44]([NH2:46])=O.[C:47]([OH:50])(=[O:49])[CH3:48].CN([CH:54]=[O:55])C>>[CH3:48][C:47]1([CH3:34])[O:50][CH:30]2[CH:29]([CH:28]([CH2:54][OH:55])[O:33][CH:31]2[N:27]2[C:9]3[N:43]=[CH:44][N:46]=[C:3]([NH2:2])[C:4]=3[N:19]=[CH:20]2)[O:49]1.[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][NH:2]1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1(NCC2=CC=CC=C12)=O
Step Two
Name
2′, 3′-isopropylidene adenosine-5′-carboxylic acid
Quantity
36.5 g
Type
reactant
Smiles
Name
Quantity
24.5 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
11.87 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
started precipitating after some time
FILTRATION
Type
FILTRATION
Details
The white precipitate of urea was filtered
WASH
Type
WASH
Details
washed thoroughly with DMF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove diisopropyl ethylamine
FILTRATION
Type
FILTRATION
Details
Again, the solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under high vacuum at 60° C.
CUSTOM
Type
CUSTOM
Details
the residue was purified on the silica gel column

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4N)CO)C
Name
Type
product
Smiles
C1(NCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06903079B2

Procedure details

Compound 73 (32 gm, 0.1 mol) was added to a well stirred suspension of 2′, 3′-isopropylidene adenosine-5′-carboxylic acid (36.5 gm, 0.11 mol), DCC (24.5 gm, 0.118 mol), N-hydroxy-succinimide (11.87 gm, 0.11 mol) in DMF (200 ml), and was followed by the addition of diisopropyl ethylamine (40 ml, 0.22 mol) at room temperature. The reaction mixture became clear after the addition of diisopropyl ethylamine, and urea started precipitating after some time. The reaction was left at room temperature for 3 days. The white precipitate of urea was filtered and washed thoroughly with DMF. The filtrate was concentrated under vacuum to remove diisopropyl ethylamine, and then treated with acetic acid (2 eq.) to break the DCC complex. Again, the solid was filtered and discarded. The filtrate was concentrated under high vacuum at 60° C., and the residue was purified on the silica gel column using 8% CH3OH—CH2Cl2 to give a of 2′,3′-isopropylidene adenosine protected derivative of compound 130.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
2′, 3′-isopropylidene adenosine-5′-carboxylic acid
Quantity
36.5 g
Type
reactant
Reaction Step Two
Name
Quantity
24.5 g
Type
reactant
Reaction Step Two
Quantity
11.87 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][NH:2]1.C1CCC(N=C=[N:19][CH:20]2CCCCC2)CC1.O[N:27]1[C:31](=O)[CH2:30][CH2:29][C:28]1=[O:33].[CH:34](N(C(C)C)CC)(C)C.[NH2:43][C:44]([NH2:46])=O.[C:47]([OH:50])(=[O:49])[CH3:48].CN([CH:54]=[O:55])C>>[CH3:48][C:47]1([CH3:34])[O:50][CH:30]2[CH:29]([CH:28]([CH2:54][OH:55])[O:33][CH:31]2[N:27]2[C:9]3[N:43]=[CH:44][N:46]=[C:3]([NH2:2])[C:4]=3[N:19]=[CH:20]2)[O:49]1.[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][NH:2]1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1(NCC2=CC=CC=C12)=O
Step Two
Name
2′, 3′-isopropylidene adenosine-5′-carboxylic acid
Quantity
36.5 g
Type
reactant
Smiles
Name
Quantity
24.5 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
11.87 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
started precipitating after some time
FILTRATION
Type
FILTRATION
Details
The white precipitate of urea was filtered
WASH
Type
WASH
Details
washed thoroughly with DMF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove diisopropyl ethylamine
FILTRATION
Type
FILTRATION
Details
Again, the solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under high vacuum at 60° C.
CUSTOM
Type
CUSTOM
Details
the residue was purified on the silica gel column

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4N)CO)C
Name
Type
product
Smiles
C1(NCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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